molecular formula C17H17N5O2 B5704040 N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide

Cat. No.: B5704040
M. Wt: 323.35 g/mol
InChI Key: FRNLVOVMXJHCJX-UHFFFAOYSA-N
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Description

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Sodium azide
  • Dicyandiamide
  • Molecular iodine
  • Lanthanum nitrate hexahydrate

Major Products Formed

The major products formed from these reactions are typically tetrazole derivatives with various functional groups, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide involves its interaction with molecular targets and pathways. Tetrazole derivatives often act as ligands, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, such as enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is unique due to its specific structure, which combines a tetrazole ring with a phenyl group and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-17(23)18-13-8-10-15(11-9-13)24-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLVOVMXJHCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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